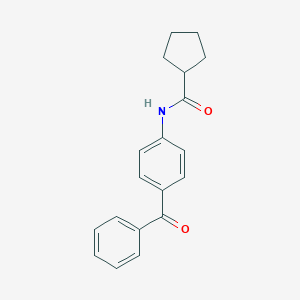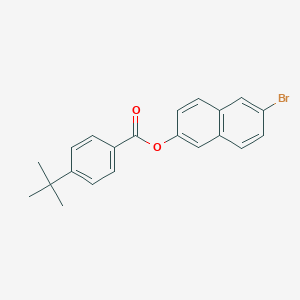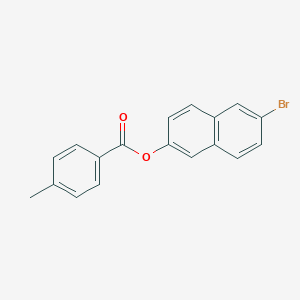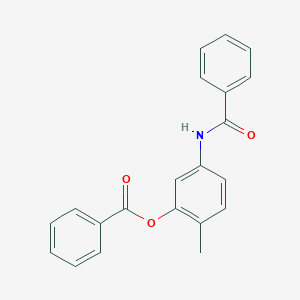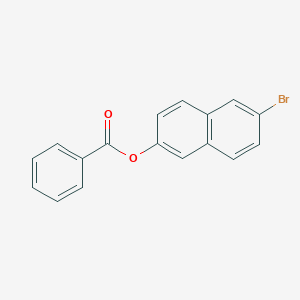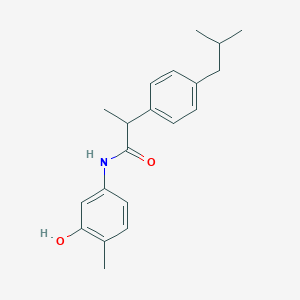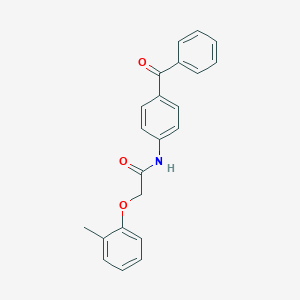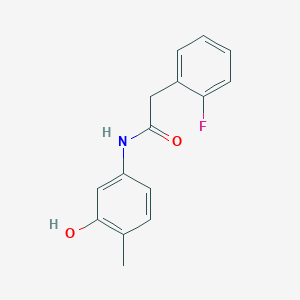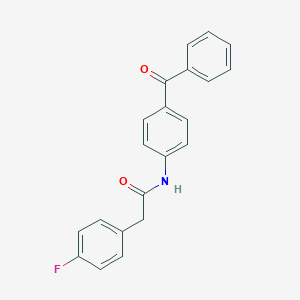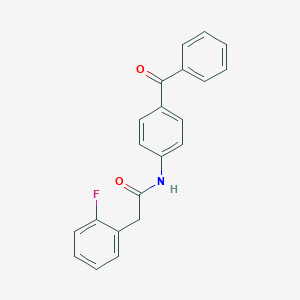![molecular formula C22H30N2O7S B310265 3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B310265.png)
3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl 5-(2-methoxyethyl) 2,6-dimethyl-4-{3-[(methylsulfonyl)amino]phenyl}-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with potential applications in scientific research. This compound is commonly referred to as IMD-0354 and is known to have anti-inflammatory and anti-tumor properties. In
Mecanismo De Acción
IMD-0354 inhibits the activity of the NF-κB pathway by targeting the inhibitor of κB kinase (IKK) complex. This complex is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB), which in turn leads to the activation of NF-κB. By inhibiting the IKK complex, IMD-0354 prevents the activation of NF-κB and reduces inflammation and tumor growth.
Biochemical and Physiological Effects:
IMD-0354 has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, IMD-0354 has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of IMD-0354 is its specificity for the IKK complex, which makes it a useful tool for investigating the role of NF-κB in different diseases. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, IMD-0354 has been shown to have cytotoxic effects at high concentrations, which can limit its use in some assays.
Direcciones Futuras
There are several future directions for the use of IMD-0354 in scientific research. One potential application is in the development of new therapies for autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, which are characterized by chronic inflammation. Additionally, IMD-0354 may have potential as a chemotherapeutic agent for the treatment of cancer, particularly in combination with other drugs. Finally, further studies are needed to investigate the long-term effects and safety of IMD-0354 in vivo, which will be critical for its future development as a therapeutic agent.
Conclusion:
In conclusion, IMD-0354 is a chemical compound with potential applications in scientific research. Its ability to inhibit the NF-κB pathway makes it a useful tool for investigating the role of this pathway in different diseases. However, its poor solubility and cytotoxic effects at high concentrations are limitations that must be considered. Further studies are needed to fully understand the potential of IMD-0354 as a therapeutic agent for different diseases.
Métodos De Síntesis
The synthesis of IMD-0354 involves several steps, including the condensation of 3-methyl-5-isopropylpyridine-2,6-dicarboxylic acid with 3-aminobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-methoxyethylamine. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
IMD-0354 has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of the nuclear factor-κB (NF-κB) pathway, which plays a critical role in regulating the immune response and inflammation. This compound has been used in various studies to investigate the role of NF-κB in different diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propiedades
Fórmula molecular |
C22H30N2O7S |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
3-O-(2-methoxyethyl) 5-O-propan-2-yl 4-[3-(methanesulfonamido)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H30N2O7S/c1-13(2)31-22(26)19-15(4)23-14(3)18(21(25)30-11-10-29-5)20(19)16-8-7-9-17(12-16)24-32(6,27)28/h7-9,12-13,20,23-24H,10-11H2,1-6H3 |
Clave InChI |
NCAHTTQQGXYHTC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)NS(=O)(=O)C)C(=O)OCCOC |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)NS(=O)(=O)C)C(=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



